molecular formula C19H20N4O2 B2676306 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034559-07-2

4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No. B2676306
CAS RN: 2034559-07-2
M. Wt: 336.395
InChI Key: FYVNGXDNQSHLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a derivative of 1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and various organic bromides/azides . This reaction yields 1,4-disubstituted 1,2,3-triazoles in good yield .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives can be analyzed using single-crystal X-ray diffraction . This technique reveals the topology of the molecular framework .


Chemical Reactions Analysis

Triazole compounds are known for their chemical stability . They can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can be determined using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the synthetic routes to create heterocycles from N-benzoylthioamides, showcasing methods to produce 1H-1,2,4-triazoles among other heterocycles. These synthetic strategies are crucial for developing compounds with potential biological activities (Whitfield & Papadopoulos, 1981).

Antimicrobial and Antiviral Applications

Studies have synthesized new 1,2,4-triazole derivatives showing significant antimicrobial activities. For instance, some compounds have been tested against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus, highlighting their potential in antiviral research (Hebishy et al., 2020).

Anticancer Activities

Several studies have focused on synthesizing benzamide and triazole derivatives for anticancer evaluation. Compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent anticancer activity. These studies underline the potential of such compounds in cancer therapy research (Ravinaik et al., 2021).

Molecular Interaction Studies

Research into the molecular interactions, stability, and conformational analyses of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into their anticancer properties. These studies offer a detailed understanding of the mechanism behind their anti-cancer properties through density functional theory and molecular docking (Karayel, 2021).

Mechanism of Action

The mechanism of action of triazole derivatives is related to their ability to bind with a variety of enzymes and receptors in the biological system . This binding capability leads to their versatile biological activities .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,3-triazole derivatives could involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also potential for further investigation into their antimicrobial, antioxidant and antiviral potential .

properties

IUPAC Name

4-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-17-10-8-16(9-11-17)19(24)22-18(14-23-20-12-13-21-23)15-6-4-3-5-7-15/h3-13,18H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVNGXDNQSHLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.